molecular formula C11H22N2O2 B1503066 tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate CAS No. 849106-92-9

tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate

Cat. No. B1503066
CAS RN: 849106-92-9
M. Wt: 214.3 g/mol
InChI Key: ADWPVFGFNNKQIP-VIFPVBQESA-N
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Description

“tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate” is a chemical compound. The tert-butyl group in this compound is known for its unique reactivity pattern, which is highlighted by its characteristic applications . This compound has a molecular formula of C12H24N2O2 .


Synthesis Analysis

The synthesis of compounds with a tert-butyl group, such as “tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate”, involves the use of this simple hydrocarbon moiety in chemical transformations . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .


Molecular Structure Analysis

The molecular structure of “tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate” is defined by its molecular formula, C12H24N2O2, and its molar mass, 228.33116 .


Chemical Reactions Analysis

The tert-butyl group in “tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate” is known for its unique reactivity pattern. This reactivity is used in various chemical transformations .

Scientific Research Applications

Synthetic Organic Chemistry

Tertiary butyl esters, such as the compound , find large applications in synthetic organic chemistry . They are used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is more efficient and versatile when developed using flow microreactor systems .

Hydroxylation of Primary C−H Bonds

The tert-butyl group is extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . An electron-poor manganese catalyst can be used to catalytically activate hydrogen peroxide to generate a powerful manganese-oxo species that effectively oxidizes tert-butyl C−H bonds . This process allows for site-selective and product chemoselective hydroxylation of the tert-butyl group .

Transesterification of β-keto Esters

The compound can be used in the transesterification of β-keto esters . This process is particularly useful in the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production . The transesterification of β-keto esters has widespread application in agrochemicals .

Preparation of t-Butyl Nα-Protected Amino Acid Esters

Tert-butyl amino acid esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . The compound can be used for the preparation of t-butyl esters of Nα-protected amino acid .

Selective Deprotection of tert-Butyl Ester

The compound can be used in the selective deprotection of tert-butyl ester in the presence of acid labile .

Synthesis of Pyrazole Derivatives

The compound can be used in the synthesis of new pyrazole derivatives, which are effective PDE4 inhibitors for treating anti-inflammatory diseases .

Mechanism of Action

properties

IUPAC Name

tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-5-12-9-6-7-13(8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWPVFGFNNKQIP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H]1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693544
Record name tert-Butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate

CAS RN

849106-92-9
Record name tert-Butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (R)-3-amino-1-N-Boc pyrrolidine (1 eq, 5.37 mmol) in methanol (20 mL) was added acetaldehyde (0.95 eq) and the resulting mixture was heated to 80° C. and stirred for 2 h., then stirred at room temperature overnight. Sodium borohydride (0.95 eq, 5.1 mmol) was added and reaction mixture was stirred for an additional 2 h. The reaction mixture was concentrated, dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate. The combined organics were washed with brine and dried over sodium sulfate. The crude product was purified on silica using hexane/ethyl acetate (10%) to hexane/ethyl acetate (50%). 1H-NMR (CDCL3) δ: 1.05 (3H, t), 1.45 (9H, s), 1.60-1.75 (1H, m), 2.00-2.10 (1H, m), 2.68 (4H, q), 2.90-3.15 (1H, m), 3.25-3.65 (4H, m). ESI-MS m/z: 215 (M+1), UV retention time: 0.75 min.
Quantity
5.37 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.1 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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